4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is a chemical compound that features a morpholine ring substituted with a chloro group and a morpholin-4-ium-4-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride typically involves the reaction of morpholine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar morpholine ring structure but with different substituents, leading to distinct chemical and biological properties.
4-(Chloroacetyl)morpholine: Another similar compound with a chloroacetyl group instead of the chloro(morpholin-4-ium-4-ylidene)methyl group.
Uniqueness
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
101385-68-6 |
---|---|
Molecular Formula |
C9H16Cl2N2O2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-[chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride |
InChI |
InChI=1S/C9H16ClN2O2.ClH/c10-9(11-1-5-13-6-2-11)12-3-7-14-8-4-12;/h1-8H2;1H/q+1;/p-1 |
InChI Key |
LFTAQCSOXNHGFR-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C(=[N+]2CCOCC2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.